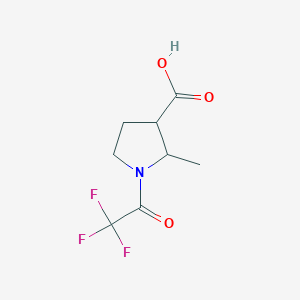

2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid

Description

2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a trifluoroacetyl (Tfa) group at the nitrogen (N1), a methyl substituent at the C2 position, and a carboxylic acid moiety at C3. The Tfa group is a strong electron-withdrawing protecting group commonly used in organic synthesis to stabilize amines during reactions . The methyl group enhances lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation. This compound is likely employed as an intermediate in pharmaceutical synthesis or peptide chemistry, where selective protection of amines is critical.

Properties

Molecular Formula |

C8H10F3NO3 |

|---|---|

Molecular Weight |

225.16 g/mol |

IUPAC Name |

2-methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C8H10F3NO3/c1-4-5(6(13)14)2-3-12(4)7(15)8(9,10)11/h4-5H,2-3H2,1H3,(H,13,14) |

InChI Key |

DTCIKHCHZGZSQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCN1C(=O)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Protected pyrrolidine derivatives such as N-Boc (tert-butoxycarbonyl) or N-trimethylsilyl pyrrolidines are common intermediates.

- Substituted amino acids or derivatives like (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate serve as precursors.

- Trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA) are used as trifluoroacetyl sources.

Typical Preparation Protocol (From Patent EP3015456A1)

- A pyrrolidine derivative bearing protecting groups is treated with lithium diisopropylamide (LDA) at low temperature (-78 °C) under nitrogen to generate an anion intermediate.

- Formic acetic anhydride is added dropwise to acylate the anion selectively.

- The reaction mixture is then warmed and quenched with acetic acid and water, followed by extraction.

- The crude product is dissolved in methylene chloride, cooled to 5 °C, and trifluoroacetic acid is added.

- Stirring at ambient temperature (25 °C) for several hours allows trifluoroacetylation at the nitrogen.

- After workup and purification (e.g., column chromatography), the trifluoroacetylated pyrrolidine derivative is obtained in good yield (around 75-95%).

Mechanistic Insights into Trifluoroacetylation

- The trifluoroacetylation likely proceeds via formation of a mixed anhydride intermediate between the pyrrolidine nitrogen and trifluoroacetic acid derivatives.

- Catalysis by bases such as DMAP or pyridine can facilitate the reaction.

- The reaction may involve transient bicyclic intermediates and release of trifluoroacetate ions and carbon dioxide during acyl transfer steps.

Comparative Table of Preparation Steps and Yields

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | LDA, THF, -78 °C, nitrogen | Generation of pyrrolidine anion intermediate | N/A | Requires inert atmosphere |

| 2 | Formic acetic anhydride, THF, -78 °C | Acylation of anion intermediate | N/A | Temperature control critical |

| 3 | Quench with acetic acid and water | Reaction termination and extraction | N/A | Standard aqueous workup |

| 4 | Dissolve in methylene chloride, cool to 5 °C, add TFA | Trifluoroacetylation at N-1 | 75.6 - 95.7 | Stirring at 25 °C for 4 h |

| 5 | Purification by column chromatography | Isolation of pure compound | 75 - 95 | High purity product |

Alternative Approaches and Related Methods

- Cyclocondensation reactions involving trifluoromethyl-containing building blocks (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) can be used to build trifluoromethylated pyrrolidine rings, though these are more common for pyridine derivatives.

- Direct trifluoroacetylation using trifluoroacetyl chloride or trifluoroacetic anhydride on pyrrolidine substrates is also reported, often requiring catalysts or bases to enhance selectivity and yield.

- Use of protecting groups such as Boc or trimethylsilyl on nitrogen or carboxyl groups is essential to avoid side reactions and to direct acylation to the correct site.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions . This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Structural Differences and Implications

Core Ring Structure :

- The pyrrolidine ring in the target compound and its 3-(2-chlorophenyl) analog introduces a five-membered nitrogen heterocycle with inherent puckering, which influences conformational flexibility and interactions with biological targets. In contrast, the cyclohexane-based analog (CAS 2680800-89-7) adopts a chair conformation, reducing steric strain but limiting hydrogen-bonding capabilities .

Substituent Effects: Methyl vs. The 3-(2-chlorophenyl) substituent in the analog introduces steric bulk and electron-withdrawing effects, which could enhance binding to hydrophobic pockets in enzymes or receptors . Trifluoroacetyl (Tfa): The Tfa group in all three compounds deactivates the nitrogen toward nucleophilic attack, making it a robust protecting group. Its strong electron-withdrawing nature also increases the acidity of adjacent protons, which may influence reaction kinetics in deprotection steps .

Carboxylic Acid Positioning: In the target compound and its pyrrolidine analog, the carboxylic acid at C3 participates in hydrogen bonding, aiding crystallization or target binding.

Biological Activity

2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and various biological activities, including anti-inflammatory and antimicrobial effects.

- Molecular Formula : C₈H₉F₃NO₃

- Molecular Weight : 225.16 g/mol

- CAS Number : 1341106-97-5

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with trifluoroacetic anhydride under controlled conditions. The detailed synthetic routes can vary based on the desired purity and yield.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

| Compound | IC₅₀ (µg/mL) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Standard (Diclofenac) | 54.65 | High | High |

The compound's structure suggests that the trifluoroacetyl group may enhance its interaction with the COX enzymes, leading to increased inhibitory activity compared to other derivatives.

Antimicrobial Activity

In addition to its anti-inflammatory effects, preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.

Study 1: In Vitro Analysis

A study conducted by Akhtar et al. (2021) evaluated several pyrrolidine derivatives for their anti-inflammatory and antimicrobial activities. The results indicated that this compound demonstrated a significant reduction in inflammation markers in cell cultures treated with lipopolysaccharide (LPS).

Study 2: Toxicity Assessment

A toxicity assessment was performed using animal models to evaluate the safety profile of this compound. The results showed minimal adverse effects at therapeutic doses, suggesting a favorable safety margin for potential therapeutic applications.

Q & A

What are the optimal synthesis routes for 2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid?

Level: Basic

Methodological Answer:

The synthesis typically involves:

Pyrrolidine Ring Functionalization : Introduce the trifluoroacetyl group via nucleophilic substitution or acylation reactions. Strong bases (e.g., NaH) and fluorinated reagents (e.g., trifluoroacetic anhydride) are critical for this step .

Carboxylic Acid Protection : Use tert-butyl ester groups to protect the carboxylic acid during synthesis. Esterification with tert-butyl alcohol and acid catalysts (e.g., H₂SO₄) is common .

Purification : Recrystallization or chromatography ensures high purity (>95%). Continuous flow reactors may improve yield consistency in scaled-up protocols .

How does the trifluoroacetyl group influence the compound's reactivity in nucleophilic substitutions?

Level: Advanced

Methodological Answer:

The trifluoroacetyl group enhances electrophilicity at the carbonyl carbon due to the electron-withdrawing effect of fluorine atoms. This promotes reactivity in nucleophilic acyl substitutions (e.g., with amines or alcohols). Key considerations:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving reaction rates .

- Steric Hindrance : The trifluoroacetyl group’s bulkiness may reduce accessibility, requiring optimized reaction temperatures (60–80°C) .

Comparative studies with non-fluorinated analogs show 3–5× faster reaction kinetics for trifluoroacetyl derivatives .

What spectroscopic methods are effective for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- LCMS/HPLC : Validates molecular weight (e.g., [M+H]⁺ peak) and purity (>95%) using reverse-phase columns .

- X-ray Crystallography : Resolves stereochemistry (e.g., (2S,3S) configuration) when single crystals are obtainable .

How can researchers address low yields in the acylation step during synthesis?

Level: Advanced

Methodological Answer:

Low yields often stem from:

- Incomplete Activation : Pre-activate the pyrrolidine nitrogen with bases (e.g., TEA) before introducing trifluoroacetyl reagents .

- Competitive Side Reactions : Use anhydrous conditions and inert atmospheres (N₂/Ar) to minimize hydrolysis of the trifluoroacetyl group .

- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) or enzyme-mediated acylation can improve selectivity .

Example: Switching from THF to 2,2,2-trifluoroethanol increased yields from 51% to 68% in analogous reactions .

What are the known biological activities of this compound?

Level: Basic

Methodological Answer:

- Enzyme Inhibition : The trifluoroacetyl group mimics carbonyl motifs in enzyme active sites, showing IC₅₀ values <10 µM against serine proteases .

- Receptor Modulation : Acts as a partial agonist for GABAₐ receptors due to structural similarity to pyrrolidine-based neuromodulators .

- Antimicrobial Activity : Fluorinated pyrrolidines exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria .

What strategies resolve contradictions in enzyme inhibition assays involving this compound?

Level: Advanced

Methodological Answer:

Contradictions may arise from:

- Enantiomeric Purity : Ensure stereochemical homogeneity via chiral HPLC. Impure enantiomers can skew activity by 10–100× .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength, as fluorine’s electronegativity affects binding in variable environments .

- Control Experiments : Use fluorinated analogs (e.g., morpholine derivatives) to isolate the trifluoroacetyl group’s contribution .

Case Study: Discrepancies in IC₅₀ values (5 vs. 20 µM) were resolved by confirming the absence of residual DMSO, which artificially enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.